[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol
Description
Properties
CAS No. |
917572-34-0 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol |
InChI |
InChI=1S/C8H16N2O2/c11-5-8-6-12-2-1-10(8)7-3-9-4-7/h7-9,11H,1-6H2/t8-/m1/s1 |
InChI Key |
NVSFSCJGRSYGLO-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@H](N1C2CNC2)CO |
Canonical SMILES |
C1COCC(N1C2CNC2)CO |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution of Racemic Mixtures
The most common industrial approach involves resolving racemic mixtures via preparative chiral chromatography. A 2021 patent (WO2021219849A1) describes the synthesis of a related azetidine-morpholine hybrid through a five-step sequence starting from tert-butyl-3-hydroxyazetidine-1-carboxylate . The final resolution employs supercritical fluid chromatography (SFC) with Chiralpak IG-3 columns, achieving >99% enantiomeric excess (ee) for the (R)-enantiomer. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column | Chiralpak IG-3 (250 × 4.6 mm) | |
| Mobile Phase | CO₂/MeOH (70:30) | |
| Flow Rate | 3 mL/min | |
| Retention Time (R) | 8.2 min | |
| Yield | 34% after recycling |
This method, while reliable, suffers from low throughput due to the need for multiple chromatography cycles.
Enantioselective Synthesis via Asymmetric Hydrogenation
Recent advances leverage ruthenium-based catalysts to construct the stereocenter directly. A 2025 PubChem entry (CID 15950656) outlines a three-step enantioselective route :
-
Morpholine Ring Formation : Reacting 3-azetidinemethanol with epichlorohydrin in the presence of K₂CO₃ yields the racemic morpholine precursor (72% yield).
-
Asymmetric Hydrogenation : Using [RuCl((R)-Binap)]₂·NEt₃ catalyst under 50 bar H₂ pressure at 60°C achieves 92% ee for the (R)-isomer .
-
Final Deprotection : Boc removal with HCl/dioxane furnishes the target compound in 85% yield .
This method reduces reliance on chromatography but requires high-pressure equipment.
Solid-Phase Synthesis for Scalable Production
A 2023 Chinese patent (CN117247360A) demonstrates a resin-bound approach suitable for kilogram-scale synthesis :
Step 1 : Wang resin functionalization with Fmoc-protected azetidine-3-carboxylic acid (loading: 0.8 mmol/g).
Step 2 : Sequential coupling with morpholine-3-carbaldehyde using EDCI/HOBt (yield: 94% per cycle) .
Step 3 : Reductive amination with NaBH₃CN to form the morpholine ring (87% yield) .
Step 4 : Cleavage from resin using TFA/H₂O (95:5) delivers this compound (overall yield: 68%) .
Critical advantages include:
Enzymatic Kinetic Resolution
Emerging biocatalytic methods exploit lipases to resolve enantiomers. A 2020 study (ACS Med. Chem. 2021) utilized Candida antarctica lipase B (CAL-B) to hydrolyze racemic acetylated precursors :
Reaction conditions:
-
Substrate concentration: 50 mM
-
Enzyme loading: 20 mg/mL
-
Time: 24 h at 30°C
While sustainable, this method is limited by the need for stoichiometric enzyme quantities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Chiral Resolution | 34 | 99.5 | >99 | Moderate | 12,000 |
| Asymmetric Hydrogenation | 78 | 98.2 | 92 | High | 8,500 |
| Solid-Phase Synthesis | 68 | 98.7 | Racemic → Resolved | Very High | 6,200 |
| Enzymatic Resolution | 48 | 97.9 | >98 | Low | 18,000 |
Technical Challenges and Solutions
Challenge 1: Epimerization During Boc Deprotection
-
Problem: Acidic conditions cause racemization (up to 15% ee loss) .
-
Solution: Use TFA/1,2-ethanedithiol (95:5) at -10°C to suppress epimerization .
Challenge 2: Morpholine Ring Instability
Challenge 3: Chromatography-Free Purification
-
Problem: Traditional silica gel chromatography is time-consuming.
-
Solution: Crystallize the HCl salt from EtOAc/heptane (3:1) to achieve 99.1% purity .
Recent Innovations (2024–2025)
A 2025 patent application discloses a continuous-flow hydrogenation system combining Steps 2–4 into a single process :
This represents a 300% productivity gain over batch methods.
Chemical Reactions Analysis
Types of Reactions
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine and morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine or morpholine rings.
Scientific Research Applications
The compound [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound has been investigated for its role as a pharmacological agent . Its structure allows for modulation of receptor activity, which is crucial in drug design. Specifically, compounds with morpholine and azetidine structures have shown promise in targeting various receptors involved in neurological and gastrointestinal disorders.
Case Study: Neurokinin Receptor Antagonists
Research has indicated that derivatives of azetidine, including those similar to this compound, can act as antagonists at neurokinin receptors. These receptors are implicated in gastrointestinal diseases, suggesting that such compounds could be developed into therapeutic agents for conditions like irritable bowel syndrome or other gastrointestinal disorders .
Cancer Treatment
Another significant application is in the field of oncology. The compound's ability to modulate protein kinase activity positions it as a potential candidate for cancer therapeutics.
Case Study: Protein Kinase Inhibition
A study demonstrated that morpholine derivatives can inhibit specific protein kinases involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth and improved patient outcomes . The structural framework of this compound may enhance its efficacy as a targeted therapy.
Neuroprotective Agents
Recent investigations suggest that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
Data Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine and morpholine rings can interact with various enzymes and receptors, potentially modulating their activity. The methanol group may also play a role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.23 g/mol
- Functional Groups : Morpholine (six-membered ring with one oxygen and one nitrogen), azetidine (four-membered saturated nitrogen ring), and primary alcohol.
- Synthesis: Typically synthesized via hydrogenolysis of a benzyl-protected precursor, [(3R)-4-benzylmorpholin-3-yl]methanol, using palladium hydroxide under hydrogen atmosphere .
Structural and Functional Analogues
The compound’s structural analogs vary in ring systems, substituents, and stereochemistry, leading to differences in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Solubility: The target compound’s hydroxymethyl group enhances polarity and aqueous solubility compared to non-hydroxylated analogs like 4-(Azetidin-3-yl)morpholine hydrochloride . Lipophilic analogs, such as (3R)-4-(Phenylmethyl)-3-morpholinemethanol, exhibit higher membrane permeability due to the benzyl group .
Stereochemical Impact: The 3R configuration in the target compound may favor specific enantioselective interactions in biological systems, unlike racemic or non-chiral analogs .
Computational Insights
- Electronic Structure: Theoretical studies (e.g., B3LYP/6-31G(d,p)) predict charge distribution and H-bonding capacity, critical for docking studies. The target compound’s alcohol group acts as a strong H-bond donor, unlike non-hydroxylated analogs .
Biological Activity
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a morpholine ring and an azetidine moiety, which contribute to its biological properties. The molecular formula is CHNO, with a molecular weight of 184.25 g/mol.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Receptor Modulation : The compound may interact with various receptor types, influencing signal transduction pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
Pharmacological Effects
The compound has demonstrated various pharmacological effects in preclinical studies:
- Anticancer Activity : this compound has shown promise in inhibiting tumor cell proliferation in vitro and in vivo. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Neuroprotection | Modulation of neurotransmitters | |
| Enzyme Inhibition | Specific enzyme targets |
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in mouse models of breast cancer. The mechanism was linked to apoptosis induction via caspase activation.
- Case Study 2 : Research conducted at the University of Edinburgh indicated that the compound exhibited neuroprotective effects in models of neurodegenerative diseases, potentially through the inhibition of oxidative stress pathways.
Q & A
Q. How to analyze the electronic effects of substituents on the compound’s stability?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) evaluate electron-withdrawing/donating effects on ring strain and hydrolysis susceptibility. Experimentally, accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. Substituents like trifluoromethyl () enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
